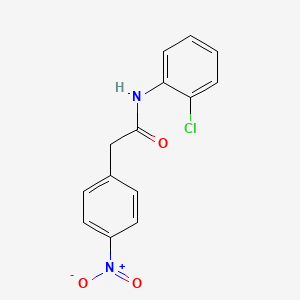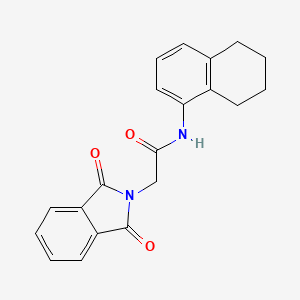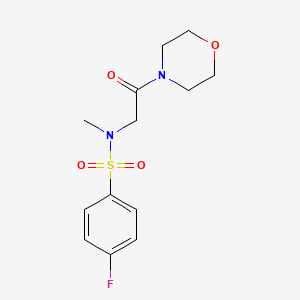
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate, also known as coumarin, is a naturally occurring compound found in many plants and is widely used in the fragrance industry. Coumarin has been studied for its various biological activities, including its anti-inflammatory, anti-tumor, and anti-coagulant properties. In
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate is complex and involves multiple pathways. Coumarin has been shown to inhibit the activity of various enzymes, including COX-2, lipoxygenase, and protein kinase C. It also modulates the expression of various genes involved in inflammation and apoptosis. Coumarin has been found to activate the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
Coumarin has various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-coagulant properties. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of COX-2, an enzyme involved in inflammation. Coumarin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has anticoagulant properties and has been used in the treatment of thrombotic disorders.
Advantages and Limitations for Lab Experiments
Coumarin has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. It is also a relatively stable compound and can be stored for long periods of time. However, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has some limitations, including its low solubility in water and its potential toxicity at high doses. It is important to use appropriate safety precautions when handling 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in the laboratory.
Future Directions
There are several future directions for the study of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate. One area of research is the development of novel 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate derivatives with enhanced biological activities. Another area of research is the investigation of the role of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. In addition, the use of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate as a natural preservative in the food and cosmetic industries is an area of growing interest. Further research is needed to fully understand the potential applications of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in various fields.
Synthesis Methods
Coumarin can be synthesized through several methods, including Perkin reaction, Pechmann condensation, and Knoevenagel condensation. The Perkin reaction involves the condensation of salicylaldehyde with acetic anhydride in the presence of sodium acetate and yields 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate as the product. The Pechmann condensation involves the reaction between phenol and a beta-ketoester in the presence of a strong acid catalyst. The Knoevenagel condensation involves the reaction between salicylaldehyde and a beta-ketoester in the presence of a base catalyst. These methods have been widely used for the synthesis of 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate in the laboratory.
Scientific Research Applications
Coumarin has been extensively studied for its various biological activities, including anti-inflammatory, anti-tumor, and anti-coagulant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce the activity of COX-2, an enzyme involved in inflammation. Coumarin has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, 8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate has anticoagulant properties and has been used in the treatment of thrombotic disorders.
properties
IUPAC Name |
(8-methyl-2-oxo-4-propylchromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c1-4-5-11-8-14(17)19-15-9(2)13(18-10(3)16)7-6-12(11)15/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMDMAGMFWWJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-2-oxo-4-propyl-2H-chromen-7-yl acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5776462.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)

![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-cyclopentylpropanamide](/img/structure/B5776498.png)


![(2,5-dimethoxyphenyl)[(2-methoxy-1-naphthyl)methyl]amine](/img/structure/B5776523.png)
